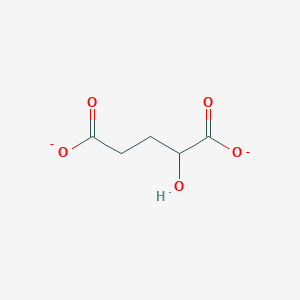

2-Hydroxypentanedioate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867809 | |

| Record name | DL-2-Hydroxyglutarate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117973-49-6 | |

| Record name | DL-2-Hydroxyglutarate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology of 2 Hydroxypentanedioate Metabolism

Dehydrogenases Facilitating 2-Hydroxypentanedioate Interconversion

The interconversion of this compound is primarily facilitated by two distinct, stereospecific dehydrogenases: D-2-hydroxypentanedioate dehydrogenase (D2HGDH) and L-2-hydroxypentanedioate dehydrogenase (L2HGDH). nih.gov These enzymes are responsible for the oxidation of D-2-HG and L-2-HG, respectively. nih.gov While both are FAD-dependent enzymes, they belong to different protein families and exhibit low sequence and structural similarity. nih.gov

D-2-Hydroxypentanedioate Dehydrogenase (D2HGDH)

D-2-hydroxypentanedioate dehydrogenase (D2HGDH) is a mitochondrial enzyme that catalyzes the oxidation of D-2-hydroxyglutarate to 2-oxoglutarate. researchgate.netuniprot.orggenecards.org This enzyme is highly active in the liver and kidney, with notable activity in the heart and brain as well. genecards.org

D2HGDH from various organisms has been characterized, revealing important aspects of its function. In Pseudomonas stutzeri, D2HGDH is a homodimer, with each subunit binding one molecule of flavin adenine (B156593) dinucleotide (FAD). pnas.orgpnas.org In contrast, D2HGDH from Escherichia coli and Pantoea ananatis are homotetrameric. mdpi.com

The enzyme exhibits specificity for the D-isomers of certain 2-hydroxy acids. pnas.org Human D2HGDH shows high activity towards D-2-hydroxyglutarate and D-malate, with weak activity towards D-lactate and L-2-hydroxyglutarate. uniprot.orgmdpi.comresearchgate.net Similarly, D2HGDH from P. stutzeri demonstrates high activity with D-2-HG and D-malate but no detectable activity with L-2-hydroxyglutarate or D-lactate. nih.gov The enzyme from A. thaliana also shows very low activity toward D-lactate and meso-tartrate. uniprot.org Interestingly, some bacterial D2HGDHs, such as those from E. coli and P. ananatis, show strict substrate specificity for D-2-HGA. mdpi.com

The kinetic properties of D2HGDH have been determined for various substrates. The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, varies depending on the substrate and the source of the enzyme.

Table 1: Kinetic Parameters of D2HGDH for Various Substrates

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) |

|---|---|---|---|

| Human | D-2-hydroxyglutarate | 0.12 frontiersin.orguniprot.org | - |

| Human | D-malate | 0.17 uniprot.org | - |

| Human | D-lactate | 0.15 uniprot.org | - |

| P. stutzeri | D-2-HG | 0.17 ± 0.02 nih.gov | 7.90 ± 1.05 nih.gov |

| P. stutzeri | D-malate | 3.61 ± 0.14 nih.gov | 11.70 ± 0.39 nih.gov |

| P. ananatis | D-2-HGA | 0.208 mdpi.com | - |

| E. coli | D-2-HGA | 0.083 mdpi.com | - |

| A. thaliana | (R)-2-hydroxyglutarate | 0.584 uniprot.org | - |

D2HGDH is a flavoprotein that requires flavin adenine dinucleotide (FAD) as a cofactor for its catalytic activity. nih.govpnas.orgwikipedia.orgthe-innovation.org The enzyme binds one FAD molecule per subunit. pnas.org In addition to FAD, some D2HGDH enzymes, like the one from Pseudomonas aeruginosa, also require a metal ion, specifically Zn2+, for catalysis. researchgate.netacs.org The catalytic mechanism of D2HGDH involves the oxidation of the D-2-hydroxy acid substrate, coupled with the reduction of FAD to FADH2. the-innovation.org

In eukaryotes, D2HGDH is localized to the mitochondrial matrix. uniprot.orggenecards.orguniprot.org As it is not a membrane protein, D2HGDH cannot directly transfer electrons to the electron transport chain (ETC). pnas.orgresearchgate.net Instead, it relies on a soluble electron carrier system. pnas.org The primary electron acceptor for D2HGDH is the electron transfer flavoprotein (ETF). pnas.orgresearchgate.netnih.gov ETF then transfers the electrons to the ETF-ubiquinone oxidoreductase (ETFQO) complex, which in turn reduces ubiquinone in the inner mitochondrial membrane, feeding the electrons into the respiratory chain at the level of complex III. researchgate.netnih.govscience.govwiley.comuniprot.org This D2HGDH-ETF-ETFQO system forms an efficient pathway for the conversion of D-2-HG to 2-KG. the-innovation.org While cytochrome c can also act as an electron acceptor, it is considered less efficient due to a high Km value. uniprot.orgresearchgate.net

Cofactor Requirements (e.g., FAD) and Catalytic Mechanism

L-2-Hydroxypentanedioate Dehydrogenase (L2HGDH)

L-2-hydroxypentanedioate dehydrogenase (L2HGDH) is a mitochondrial enzyme responsible for the oxidation of L-2-hydroxyglutarate to 2-oxoglutarate. nih.govnih.govresearchgate.netmdpi.com It is a flavin adenine dinucleotide (FAD)-dependent enzyme. nih.govwikipedia.org

L2HGDH is highly specific for its substrate, L-2-hydroxyglutarate. nih.gov Studies on Drosophila melanogaster L2HGDH (dmL2HGDH) have shown that it exhibits high activity and substrate specificity for L-2-HG and has no activity towards L-malate, L-lactate, or D-2-HG. nih.gov This strict stereospecificity ensures that only the L-enantiomer is metabolized by this enzyme. nih.govnih.gov

The enzyme consists of an FAD-binding domain and a substrate-binding domain, with the active site located at their interface. nih.govresearchgate.netrcsb.org L2HGDH belongs to the D-amino acid oxidase (DAAO) family of FAD-dependent proteins. nih.gov The kinetic parameters for dmL2HGDH have been determined, showing a high specific activity and affinity for L-2-HG.

Table 2: Kinetic Parameters of Drosophila melanogaster L2HGDH (dmL2HGDH)

| Substrate | Specific Activity (μmol·min⁻¹·mg⁻¹) | K_M (mM) | k_cat (s⁻¹) |

|---|---|---|---|

| L-2-HG | 9.50 ± 0.31 nih.gov | 0.13 ± 0.008 nih.gov | 7.76 ± 0.11 nih.gov |

The enzyme's activity is generally not affected by the presence of various metal ions. nih.gov

Cofactor Dependencies and Oxidative Reaction Pathways

The metabolic breakdown of this compound (2-hydroxyglutarate, 2-HG) is primarily carried out by two stereospecific enzymes: L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH). These enzymes catalyze the oxidation of their respective enantiomers, L-2-HG and D-2-HG, back to α-ketoglutarate (α-KG), also known as 2-oxoglutarate. frontiersin.orgnih.govnih.gov

Both L2HGDH and D2HGDH are FAD-dependent enzymes. frontiersin.orgnih.govpnas.org They utilize flavin adenine dinucleotide (FAD) as a cofactor and electron acceptor to facilitate the oxidation of the hydroxyl group on the 2-HG molecule. frontiersin.orgresearchgate.net The general reaction involves the transfer of electrons from the 2-HG substrate to FAD, resulting in the formation of α-KG and reduced FAD (FADH2). frontiersin.orgresearchgate.net While both are FAD-dependent, L2HGDH and D2HGDH belong to different protein families and share low sequence identity. nih.gov L2HGDH is a member of the D-amino acid oxidase (DAAO) family. nih.gov In contrast, some D-2-hydroxyglutarate dehydrogenases, like the one from Pseudomonas aeruginosa, have been shown to require both FAD and a metal ion, specifically Zn2+, for catalysis. acs.org In this bacterial enzyme, the Zn2+ cofactor is believed to trigger the abstraction of the substrate's C2-OH proton, which initiates the oxidation and subsequent reduction of FAD. acs.org

The electrons from the reduced FADH2 are then transferred to the mitochondrial electron transport chain, often via the electron-transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETF-QO), to support cellular respiration. researchgate.netpnas.org

Subcellular Distribution

The enzymes responsible for the catabolism of this compound are primarily located within the mitochondria. frontiersin.orgpnas.orgnih.gov Both L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) are mitochondrial enzymes. frontiersin.orgnih.gov Subcellular fractionation studies of rat liver have confirmed that L2HGDH activity is predominantly in the mitochondrial fraction, where it is associated with the mitochondrial membranes. nih.govpnas.org This mitochondrial localization places the degradation of 2-HG in close proximity to the tricarboxylic acid (TCA) cycle, allowing for the direct re-entry of the product, α-ketoglutarate, into central carbon metabolism. nih.gov While the majority of 2-HG metabolism occurs in the mitochondria, recent biosensor-based studies have detected L-2-HG in different subcellular compartments, noting a lower abundance in the mitochondria compared to the cytoplasm under certain conditions, and have begun to elucidate the transport mechanisms involved. nih.govresearchgate.net

Other Hydroxyglutarate Dehydrogenases and Oxidoreductases

Beyond the canonical L2HGDH and D2HGDH, other enzymes can metabolize 2-hydroxyglutarate. One such enzyme is the hydroxyacid-oxoacid transhydrogenase (HOT), which is involved in γ-hydroxybutyrate metabolism. portlandpress.comoup.com HOT can catalyze the interconversion of α-KG and γ-hydroxybutyrate into succinic semialdehyde and D-2-HG. oup.com Additionally, some organisms possess D-α-hydroxyglutarate dehydrogenases that are NAD+-specific, rather than FAD-dependent, and are classified under a different systematic name, (R)-2-hydroxyglutarate:NAD+ 2-oxidoreductase. wikipedia.org The electrons from the reduced FAD cofactor of D2HGDH are ultimately transferred to the mitochondrial electron transport chain via the electron transfer flavoprotein-ubiquinone oxidoreductase (ETF-QO). researchgate.netpnas.org

Enzymes Involved in this compound Formation

Isocitrate Dehydrogenase (IDH) and Reductive Carboxylation Activity

Isocitrate dehydrogenase (IDH) enzymes are key players in cellular metabolism, catalyzing the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). nih.govwikipedia.org However, under certain conditions, the reaction can proceed in the reverse direction, a process known as reductive carboxylation. nih.govnih.govpnas.org In this reverse reaction, IDH utilizes NADPH to carboxylate α-KG, forming isocitrate. nih.gov

This reductive carboxylation pathway is particularly significant in the context of this compound (2-HG) formation. Wild-type mitochondrial IDH (IDH2), especially under hypoxic conditions, can enhance the reductive carboxylation of glutamine-derived α-KG. nih.govpnas.org This increased reverse flux through IDH2 is associated with a concurrent increase in the synthesis of 2-HG. nih.govpnas.org This suggests that under conditions of low oxygen, elevated α-KG levels can be shunted by IDH2 through a non-carboxylating reductive reaction to produce 2-HG. pnas.org While cancer-associated mutations in IDH1 and IDH2 are well-known for their neomorphic activity of converting α-KG to D-2-HG, wild-type IDH enzymes can also produce 2-HG, albeit less efficiently. nih.govnih.gov Studies in breast carcinoma cells lacking IDH mutations have shown that 2-HG is formed and that its production is significantly decreased upon silencing of IDH2, highlighting the role of wild-type IDH2 in 2-HG synthesis. nih.gov

Biochemical Properties and Substrate Utilization

Isocitrate dehydrogenases (IDHs) are a family of enzymes with distinct isoforms and properties. wikipedia.orgportlandpress.com In humans, there are three main isoforms: IDH1, IDH2, and IDH3. IDH1 is found in the cytosol and peroxisomes, while IDH2 and IDH3 are located in the mitochondria. portlandpress.comportlandpress.com IDH1 and IDH2 are structurally similar homodimers that catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate using NADP+ as a cofactor, producing NADPH. wikipedia.orgportlandpress.complos.org IDH3, a key component of the TCA cycle, is a heterotetramer that uses NAD+ and catalyzes the irreversible oxidation of isocitrate. portlandpress.com

The activity of IDH enzymes is dependent on the presence of a divalent cation, with Mn2+ or Mg2+ being the most effective. plos.orgnih.gov The optimal pH for activity is typically in the slightly alkaline range, between 7.5 and 8.0. plos.orgnih.gov These enzymes bind to isocitrate within a highly conserved active site. wikipedia.orgplos.org The reverse reaction, reductive carboxylation, utilizes α-ketoglutarate and NADPH to produce isocitrate and NADP+. nih.govplos.org

Table 1: Biochemical Properties of Representative Isocitrate Dehydrogenases

| Property | Streptococcus mutans IDH (SmIDH) | Bifidobacterium longum IDH (BlIDH) | Micrarchaeon IDH (MhIDH) |

|---|---|---|---|

| Enzyme Type | NAD+-dependent | NADP+-dependent | NADP+-dependent |

| Structure | Homodimer (~70 kDa) | Homodimer (~83 kDa) | Data not specified |

| Optimal pH | 7.8 plos.org | 7.5 (with Mn2+) / 8.0 (with Mg2+) mdpi.com | ~8.0 nih.gov |

| Optimal Temperature | ~45°C plos.org | 60°C (with Mn2+) / 65°C (with Mg2+) mdpi.com | Data not specified |

| Cofactor | NAD+ (strictly) plos.org | NADP+ (567-fold preference over NAD+) mdpi.com | NADP+ (55-fold higher activity than NAD+) nih.gov |

| Divalent Cation | Mn2+ (most effective) plos.org | Mn2+ or Mg2+ mdpi.com | Mn2+, Mg2+, Co2+ (promiscuous) nih.gov |

| Km (Isocitrate) | 75 µM plos.org | 53.03 µM nih.gov | Data not specified |

| Km (Cofactor) | 137 µM (for NAD+) plos.org | 1.94 mM (for NADP+) nih.gov | Data not specified |

Promiscuous Activities of Wild-Type Enzymes

The production of this compound is not limited to mutant IDH enzymes. Several wild-type metabolic enzymes exhibit "promiscuous" activity, meaning they can catalyze secondary, "unwanted" reactions at a low rate, including the reduction of α-ketoglutarate (α-KG) to 2-HG. frontiersin.org This promiscuous production is an important source of 2-HG in cells under specific physiological or pathological conditions, such as hypoxia or acidic pH. frontiersin.orgnih.govnih.gov

The primary enzymes implicated in this promiscuous synthesis are lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). frontiersin.orgnih.gov Both mitochondrial (MDH2) and cytosolic (MDH1) malate dehydrogenases can reduce α-KG to L-2-HG. nih.govnih.gov Similarly, lactate dehydrogenase A (LDHA) can produce L-2-HG from α-KG, a reaction that is enhanced under acidic conditions. nih.govnih.gov In hypoxic cells, LDHA is considered a major producer of L-2-HG. nih.gov

Another enzyme, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the first step in serine biosynthesis, has also been shown to promiscuously produce both L- and D-2-HG from α-KG. frontiersin.orgnih.gov The bacterial homolog of PHGDH, SerA, was found to catalyze the NADH-dependent reduction of α-KG. nih.gov Even wild-type IDH enzymes can produce 2-HG from α-KG, particularly under conditions of high substrate and NADPH availability, such as hypoxia. nih.govpnas.org

Malate Dehydrogenase (MDH) and L-2-HG Production

Malate dehydrogenase (MDH) is a key enzyme in the citric acid cycle, typically catalyzing the reversible oxidation of malate to oxaloacetate. However, under certain conditions, MDH exhibits promiscuous activity, catalyzing the reduction of α-ketoglutarate (α-KG) to L-2-hydroxyglutarate (L-2-HG). portlandpress.comnih.gov This non-canonical function is particularly significant under hypoxic and/or acidic conditions, which are often characteristic of the tumor microenvironment. portlandpress.comresearchgate.net

The production of L-2-HG by MDH is stereospecific. nih.gov Both mitochondrial (MDH2) and cytosolic (MDH1) isoforms can perform this reaction. portlandpress.comresearchgate.net The accumulation of L-2-HG is facilitated by an increased NADH/NAD+ ratio, which drives the reductive carboxylation. portlandpress.com MDH2 is considered a primary contributor to L-2-HG production in hypoxia, given the higher concentration of α-KG in the mitochondrial matrix. portlandpress.com The catalytic efficiency for this promiscuous reaction is significantly lower—by a factor of 10^7 to 10^8—than for its primary reaction with oxaloacetate. researchgate.netfrontiersin.org

Studies have shown that acidic pH enhances the production of L-2-HG by MDH. nih.govnih.gov While the canonical activity of MDH1 is largely unaffected by pH changes, the L-2-HG-producing activity of MDH2 increases at a more acidic pH. portlandpress.comresearchgate.net This phenomenon is linked to the protonation state of α-KG, which influences its binding to the enzyme's active site. nih.gov

Table 1: Factors Influencing L-2-HG Production by MDH

| Factor | Effect on L-2-HG Production | Reference |

|---|---|---|

| Hypoxia | Increases L-2-HG levels. | portlandpress.comahajournals.org |

| Acidic pH | Enhances promiscuous activity, increasing L-2-HG production. | nih.govnih.gov |

| High NADH/NAD+ Ratio | Drives the reductive reaction from α-KG to L-2-HG. | portlandpress.com |

| Enzyme Isoform | MDH2 is a major contributor due to mitochondrial α-KG availability. | portlandpress.com |

Lactate Dehydrogenase (LDH) and L-2-HG Formation

Similar to MDH, lactate dehydrogenase (LDH), particularly the LDHA isoform, can promiscuously catalyze the stereospecific reduction of α-ketoglutarate to L-2-HG. portlandpress.comnih.gov This activity is a feature of altered cellular metabolism, such as the Warburg effect in cancer cells, where high rates of glycolysis lead to an abundance of NADH. portlandpress.com

The production of L-2-HG by LDH is notably enhanced by acidic conditions. nih.govnih.gov Research has demonstrated that a lower pH promotes a protonated form of α-KG, which binds more effectively to a key residue in the substrate-binding pocket of LDHA, thereby increasing the reaction rate. nih.gov This acid-enhanced production of L-2-HG can lead to the stabilization of hypoxia-inducible factor 1 alpha (HIF-1α), even in the absence of hypoxia. nih.gov

Both LDH and MDH contribute to the cellular pool of L-2-HG, especially under hypoxic and acidic conditions, and their relative contributions can vary depending on the cell type and the subcellular concentrations of substrates and cofactors. nih.gov In pancreatic cancer, for instance, the promiscuous activity of LDHA under hypoxic conditions leads to the accumulation of L-2-HG in both tumor and stromal cells. nih.gov

Hydroxyacid-Oxoacid Transhydrogenase Systems

Hydroxyacid-oxoacid transhydrogenase (HOT), also known as ADHFE1 in humans, is an enzyme that catalyzes the reversible oxidation of a hydroxyacid coupled to the reduction of an oxoacid without the need for a free cofactor like NAD+ or NADP+. the-innovation.orgebi.ac.uk

A primary function of HOT is in the catabolism of gamma-hydroxybutyrate (GHB). the-innovation.orgebi.ac.uk It catalyzes the oxidation of GHB to succinic semialdehyde, a reaction that is coupled with the stoichiometric reduction of α-ketoglutarate to D-2-hydroxyglutarate. the-innovation.orgresearchgate.net In this transhydrogenation, α-KG acts as the hydrogen acceptor. the-innovation.org This enzyme is considered a potential source for the synthesis of D-2-HG in humans, particularly in the context of certain metabolic disorders like D-2-hydroxyglutaric aciduria. researchgate.netnih.gov The human HOT enzyme is located in the mitochondria. ebi.ac.uk

This compound Synthase in Microbial Systems

While L-2-HG production in mammals often results from the promiscuous activity of dehydrogenases, some microbial systems have dedicated pathways for 2-HG metabolism. portlandpress.comnih.gov An example is the NADH-dependent 2-HG dehydrogenase (HgdH) from Acidaminococcus fermentans, which can be used to engineer microorganisms for the production of 2-HG. nih.gov

In one study, Corynebacterium glutamicum was engineered to produce 2-HG by overexpressing the hgdH gene. nih.gov By deleting competing NADH-consuming enzymes like lactate dehydrogenase and malate dehydrogenase and optimizing growth conditions to promote α-KG accumulation, the engineered strain efficiently converted α-KG to 2-HG. nih.gov This demonstrates the potential for creating specific microbial "synthases" for this compound through metabolic engineering.

Another approach involved extending the L-lysine biosynthesis pathway in C. glutamicum to produce L-2-HG via a six-step synthetic pathway. researchgate.net This pathway terminated with the action of a glutarate hydroxylase (CsiD), highlighting a different strategy for microbial synthesis. researchgate.net

Glutarate Hydroxylase (CsiD) in Microbial Metabolism

Glutarate hydroxylase, also known as CsiD (carbon starvation-induced protein D) or GlaH, is a key enzyme in a lysine (B10760008) degradation pathway found in various bacteria, including Escherichia coli and Pseudomonas putida. nih.govnih.govasm.org It is a non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenase. nih.govresearchgate.net

CsiD catalyzes the stereoselective hydroxylation of glutarate at the C2 position to form L-2-hydroxyglutarate. nih.govnih.govresearchgate.net This reaction is a critical step in the catabolism of glutarate, which is an intermediate in the breakdown of L-lysine. uni-konstanz.de The L-2-HG produced is subsequently oxidized to α-ketoglutarate by L-2-hydroxyglutarate oxidase (LhgO), allowing the products to enter central metabolism. nih.govd-nb.info The entire pathway enables bacteria to utilize L-lysine as a carbon and energy source, particularly during periods of carbon starvation. nih.govnih.gov

The CsiD enzyme is highly specific for its substrate, glutarate, showing no activity with structurally similar dicarboxylic acids. nih.gov Its expression is regulated by the availability of its substrate, glutarate, which relieves repression by the regulator CsiR. nih.gov

Table 3: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Enantiomer Produced/Metabolized | Canonical Function | Reference |

|---|---|---|---|---|

| Malate Dehydrogenase | MDH | L-2-HG (produced) | Malate ↔ Oxaloacetate | portlandpress.comnih.gov |

| Lactate Dehydrogenase | LDH | L-2-HG (produced) | Pyruvate (B1213749) ↔ Lactate | portlandpress.comnih.gov |

| Phosphoglycerate Dehydrogenase | PHGDH | D-2-HG (produced) | 3-PG → 3-PHP | nih.govacs.org |

| Hydroxyacid-Oxoacid Transhydrogenase | HOT | D-2-HG (produced) | GHB + α-KG → SSA + D-2-HG | the-innovation.orgebi.ac.uk |

| Glutarate Hydroxylase | CsiD | L-2-HG (produced) | Glutarate → L-2-HG | nih.govnih.gov |

Biosynthesis and Catabolism Pathways Across Biological Domains

Microbial Metabolism of 2-Hydroxypentanedioate

The metabolism of this compound is not universally conserved; instead, distinct pathways for its synthesis and degradation have evolved in different microbial species. It exists in two stereoisomeric forms, L-2-hydroxyglutarate (L-2HG) and D-2-hydroxyglutarate (D-2HG), which are produced and metabolized through separate enzymatic reactions. portlandpress.com In many organisms, 2-HG is considered an oncometabolite, but in microbes, it often serves as a key intermediate in various metabolic processes. portlandpress.comthe-innovation.org

Pathways in Bacteria (e.g., Rhodospirillum rubrum, Pseudomonas, Escherichia coli, Corynebacterium glutamicum)

Bacteria exhibit a wide range of metabolic activities involving this compound, from its role in core metabolic pathways to its production as a valuable chemical through engineered fermentation processes.

In Rhodospirillum rubrum, a purple non-sulfur bacterium, D-α-hydroxyglutarate is a proposed key intermediate in a succinate-glycine cycle. oup.com This pathway is an alternative route for the metabolism of δ-aminolevulinate, distinct from tetrapyrrole biosynthesis. oup.com The cycle involves the conversion of δ-aminolevulinate to intermediates including γ,δ-dioxovalerate and subsequently D-α-hydroxyglutarate, which is then converted to glutamate (B1630785). oup.com The existence of this cycle is supported by the identification of D-α-hydroxyglutarate dehydrogenase activity in cell-free extracts of R. rubrum. oup.compnas.org

Pseudomonas species utilize 2-hydroxyglutarate in several metabolic contexts. In Pseudomonas putida, α-hydroxyglutarate is an intermediate in the catabolism of L-lysine via the α-aminoadipate pathway. nih.govcapes.gov.brcore.ac.uk Furthermore, various Pseudomonas species, including P. putida and P. aeruginosa, possess D-2-hydroxyglutarate dehydrogenase (D2HGDH), an enzyme that oxidizes D-2HG to α-ketoglutarate (also known as 2-oxoglutarate). pnas.orgacs.org This activity is crucial for coupling D-2HG metabolism with L-serine biosynthesis. pnas.orgnih.gov

Escherichia coli produces D-2HG from 2-ketoglutarate through the action of D-3-phosphoglycerate dehydrogenase (SerA), the first enzyme in the L-serine biosynthesis pathway. mdpi.comnih.gov This reaction is thought to help drive the thermodynamically unfavorable dehydrogenation of D-3-phosphoglycerate. pnas.orgmdpi.com E. coli also possesses enzymes to catabolize 2-HG. The gene ygaF (renamed lhgO) encodes an L-2-hydroxyglutarate oxidase, which recovers 2-ketoglutarate from mistakenly produced L-2HG. asm.org More recently, the ydiJ gene was found to encode a novel D-2-hydroxyglutarate dehydrogenase, providing a pathway for D-2HG catabolism. mdpi.comuniprot.org Additionally, 2-HG is an intermediate in a propionyl-CoA detoxification pathway in E. coli, where 2-HG synthase condenses propionyl-CoA and glyoxylate (B1226380). the-innovation.orgasm.org

Corynebacterium glutamicum, a bacterium widely used in the industrial production of amino acids, does not naturally produce significant amounts of 2-hydroxyglutarate. frontiersin.org However, it has been metabolically engineered to become an efficient producer of L-2HG. frontiersin.orgnih.gov

In several bacteria, including Pseudomonas and E. coli, the biosynthesis of L-serine is intricately linked to the metabolism of D-2-hydroxyglutarate. pnas.org The initial step in serine synthesis, the dehydrogenation of D-3-phosphoglycerate to 3-phosphohydroxypyruvate, is thermodynamically unfavorable. pnas.orgnih.gov The enzyme responsible, D-3-phosphoglycerate dehydrogenase (SerA), couples this reaction with the energetically favorable reduction of 2-ketoglutarate to D-2-hydroxyglutarate. pnas.orgmdpi.com

This creates a metabolic cycle where D-2HG is produced to drive serine synthesis forward. The produced D-2HG is then immediately converted back to 2-ketoglutarate by a D-2-hydroxyglutarate dehydrogenase (D2HGDH). pnas.org This rapid conversion prevents the accumulation of D-2HG and regenerates the 2-ketoglutarate pool. pnas.org In Pseudomonas stutzeri, deletion of the D2HGDH gene leads to impaired growth, which can be rescued by the addition of L-serine, confirming the functional tie between D-2HG metabolism and serine biosynthesis. pnas.orgnih.gov

The metabolism of this compound is connected to several amino acid metabolic pathways.

Lysine (B10760008) Catabolism : In Pseudomonas putida, α-hydroxyglutarate is an intermediate in the breakdown of α-aminoadipate, a product of lysine catabolism. nih.govcapes.gov.br The D-lysine pathway can also connect to central metabolism via a 2-hydroxyglutarate intermediate. core.ac.uk

Glutamate Metabolism : In Rhodospirillum rubrum, the proposed succinate-glycine cycle links δ-aminolevulinate metabolism to the formation of glutamate via D-α-hydroxyglutarate. oup.com In Saccharomyces cerevisiae, 2-HG has been shown to be derived entirely from glutamate under anaerobic conditions when glutamate is the sole nitrogen source. researchgate.netnih.gov

The industrial amino acid producer Corynebacterium glutamicum has been successfully engineered for the fermentative production of L-2-hydroxyglutarate. Since L-2HG is not a native metabolite, a synthetic pathway was introduced. frontiersin.org One strategy involved extending the L-lysine biosynthesis pathway. By introducing a six-step synthetic pathway, researchers converted the L-lysine intermediate, L-2-aminoadipate, into glutarate, which is then hydroxylated to L-2HG. frontiersin.org This final hydroxylation step is catalyzed by a glutarate hydroxylase (CsiD), an Fe(II)/2-oxoglutarate-dependent dioxygenase sourced from organisms like E. coli or P. putida. frontiersin.orgnih.gov

Another approach developed a production system for 2-HG from 2-oxoglutarate in C. glutamicum. nih.gov This involved overexpressing an NADH-dependent 2-HG dehydrogenase from Acidaminococcus fermentans in a strain engineered to accumulate 2-oxoglutarate. This engineered strain achieved a high titer (80.1 mM) and yield (0.390 mol/mol glucose) of 2-HG. nih.gov

Table 1: Key Bacterial Enzymes in this compound Metabolism

| Enzyme | Organism | Reaction | Metabolic Pathway | Reference |

|---|---|---|---|---|

| D-α-hydroxyglutarate dehydrogenase | Rhodospirillum rubrum | D-2-hydroxyglutarate → 2-ketoglutarate | Succinate-glycine cycle | oup.compnas.org |

| D-2-hydroxyglutarate dehydrogenase (D2HGDH) | Pseudomonas sp. | D-2-hydroxyglutarate → 2-ketoglutarate + FADH₂ | L-serine biosynthesis, D-malate utilization | pnas.orgnih.govnih.gov |

| D-3-phosphoglycerate dehydrogenase (SerA) | E. coli, Pseudomonas sp. | 2-ketoglutarate + NADH → D-2-hydroxyglutarate + NAD⁺ | L-serine biosynthesis | pnas.orgmdpi.com |

| L-2-hydroxyglutarate oxidase (LhgO) | Escherichia coli | L-2-hydroxyglutarate + O₂ → 2-ketoglutarate + H₂O₂ | Metabolite repair | asm.org |

| D-2-hydroxyglutarate dehydrogenase (YdiJ) | Escherichia coli | D-2-hydroxyglutarate → 2-ketoglutarate | D-2HG catabolism | mdpi.comnih.gov |

| Glutarate hydroxylase (CsiD) | E. coli, P. putida (used in C. glutamicum) | Glutarate + 2-ketoglutarate + O₂ → L-2-hydroxyglutarate + succinate (B1194679) + CO₂ | Fermentative production | frontiersin.orgnih.gov |

| 2-hydroxyglutarate dehydrogenase (HgdH) | Acidaminococcus fermentans (used in C. glutamicum) | 2-ketoglutarate + NADH → 2-hydroxyglutarate + NAD⁺ | Fermentative production | nih.gov |

Interconnections with Other Amino Acid Metabolism

Metabolism in Yeast (Saccharomyces cerevisiae)

While the metabolism of 2-hydroxyglutarate in the yeast Saccharomyces cerevisiae was largely unexplored for a long time, recent studies have shown that it actively forms and degrades the D-enantiomer of 2-HG. researchgate.netnih.govlist.lu

The primary source of D-2HG in yeast is the reduction of α-ketoglutarate by the phosphoglycerate dehydrogenases Ser3 and Ser33. nih.govlist.luuni.lu These enzymes are primarily known for their role in the main L-serine biosynthesis pathway, where they oxidize 3-phosphoglycerate (B1209933). nih.gov Their ability to also reduce α-ketoglutarate using NADH represents a significant source of intracellular D-2HG. nih.govlist.lu

S. cerevisiae possesses two homologs of the human D-2HG dehydrogenase: Dld2, a mitochondrial protein, and Dld3, a cytosolic protein. researchgate.netnih.gov Both enzymes, previously annotated as D-lactate dehydrogenases, can efficiently oxidize D-2HG to α-ketoglutarate. nih.govlist.lu Interestingly, Dld3 was discovered to have a novel FAD-dependent transhydrogenase activity, converting D-2HG to α-ketoglutarate while using pyruvate (B1213749) as a hydrogen acceptor to form D-lactate. nih.govuni.lu This suggests that in yeast, D-2HG metabolism is mainly a cytosolic process that couples the shuttling of reducing equivalents from cytosolic NADH to the mitochondrial respiratory chain. nih.gov

Metabolism in Fungi (e.g., Aspergillus)

In fungi such as Aspergillus glaucus and Aspergillus nidulans, α-hydroxyglutarate is an intermediate in specific catabolic pathways. In A. glaucus cultured on a propionate (B1217596) medium, the fungus rapidly incorporates labeled glyoxylate to form α-hydroxyglutaric acid. nih.govnih.govasm.org This suggests the involvement of α-hydroxyglutaric acid in the catabolism of propionic acid in this mold. nih.govnih.gov

In Aspergillus nidulans, α-hydroxyglutarate is an intermediate in a novel pathway for the degradation of nicotinate (B505614) (vitamin B3). biorxiv.org The pathway involves the hydrolysis of an intermediate, 3-hydroxypiperidine-2,6-dione, to generate α-hydroxyglutaramate, which is then further processed to α-hydroxyglutarate. biorxiv.org This fungal pathway for nicotinate catabolism is distinct from those previously identified in prokaryotes. biorxiv.org

Plant Metabolism of this compound

This compound, also known as 2-hydroxyglutarate (2-HG), exists in two stereoisomeric forms, D-2-HG and L-2-HG, both of which are active in plant metabolism. researchgate.netbioone.orgresearchgate.net These molecules are integral to primary metabolic pathways, including photorespiration, the tricarboxylic acid (TCA) cycle, the glyoxylate cycle, and lysine catabolism. bioone.orgnih.govnih.gov

This compound is linked to several fundamental metabolic processes in plants. bioone.orgnih.govnih.gov

Photorespiration: This metabolic pathway, initiated by the oxygenase activity of RuBisCO, produces 2-phosphoglycolate, a toxic compound that is recycled back into the Calvin-Benson cycle. portlandpress.comoup.com While not a direct intermediate, D-2-hydroxyglutarate metabolism has been connected to photorespiration, particularly under conditions of stress or in specific mutants. For instance, in an Arabidopsis mutant with impaired mitochondrial serine hydroxymethyltransferase activity, a key photorespiratory enzyme, there is a significant light-dependent accumulation of D-2-hydroxyglutarate and its precursor, 2-oxoglutarate (α-ketoglutarate). nih.gov This suggests an interplay between photorespiration and the pathways that produce and consume D-2-hydroxyglutarate. nih.gov

Tricarboxylic Acid (TCA) Cycle: The TCA cycle is a central hub of cellular respiration, occurring in the mitochondria. wikipedia.orgpnas.org this compound metabolism is closely tied to the TCA cycle through its relationship with α-ketoglutarate, a key intermediate of the cycle. researchgate.netfrontiersin.org Both D- and L-2-hydroxyglutarate can be oxidized to α-ketoglutarate, feeding carbon skeletons back into the TCA cycle. researchgate.netnih.gov Conversely, L-2-hydroxyglutarate can be formed from α-ketoglutarate through a side reaction of mitochondrial malate (B86768) dehydrogenase, another TCA cycle enzyme. oup.comfrontiersin.org

Glyoxylate Cycle: This anabolic pathway, crucial during seed germination, converts acetyl-CoA derived from fatty acid breakdown into carbohydrates. nih.govwikipedia.org The glyoxylate cycle shares intermediates with the TCA cycle but bypasses the decarboxylation steps. wikipedia.org Key enzymes like isocitrate lyase produce glyoxylate, which can be used in various metabolic reactions. nih.govfrontiersin.org The connection of this compound to the glyoxylate cycle is primarily through α-ketoglutarate, which links the two cycles.

The breakdown of the essential amino acid lysine is a significant metabolic pathway in plants, and D-2-hydroxypentanedioate is a key intermediate. the-innovation.orglbl.govbiorxiv.org In plants, the primary route for lysine degradation is the saccharopine pathway, which converts lysine to 2-oxoadipate (2OA). the-innovation.orglbl.gov

Recent research has identified the previously unknown step in this pathway, where 2-oxoadipate is converted to D-2-hydroxyglutarate. lbl.govbiorxiv.org This reaction is catalyzed by hydroxyglutarate synthase (HglS), an iron (II)-dependent oxygenase. lbl.govbiorxiv.org Subsequently, D-2-hydroxyglutarate is oxidized to α-ketoglutarate by the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D-2HGDH), which then enters the TCA cycle. nih.govnih.gov This pathway is particularly important during senescence and carbon starvation, where protein and amino acid breakdown provides alternative energy sources. nih.govnih.gov

The discovery of this final step in lysine catabolism is crucial for efforts to engineer crops with higher lysine content, as disrupting its breakdown is as important as enhancing its synthesis. lbl.gov

Table 1: Key Enzymes in Plant Lysine Catabolism Leading to this compound

| Enzyme | Substrate | Product | Cofactor/Dependency | Cellular Location |

|---|---|---|---|---|

| Hydroxyglutarate Synthase (HglS) | 2-Oxoadipate | D-2-Hydroxyglutarate | Fe(II), O₂ | Not specified |

While D-2-hydroxyglutarate is an intermediate in a primary catabolic pathway, L-2-hydroxyglutarate is primarily involved in a metabolic repair mechanism. researchgate.netoup.com This system addresses the promiscuous activity of certain enzymes, which can produce unwanted and potentially toxic metabolites. oup.comoup.com

In plants, mitochondrial malate dehydrogenase (mMDH), a key enzyme in the TCA cycle, can mistakenly reduce α-ketoglutarate to L-2-hydroxyglutarate in a side reaction. oup.comfrontiersin.orgoup.com To counteract this, plants possess a mitochondrial enzyme called L-2-hydroxyglutarate dehydrogenase (L-2HGDH). oup.comoup.comfrontiersin.org This FAD-containing oxidase converts L-2-hydroxyglutarate back to α-ketoglutarate, thus preventing the loss of carbon from the TCA cycle and avoiding the accumulation of L-2-hydroxyglutarate. oup.comthe-innovation.org The electrons generated during this oxidation are passed to the mitochondrial electron transport chain via the electron transfer flavoprotein (ETF). oup.comoup.com This repair system is analogous to the one found in mammals. researchgate.netoup.com

The catabolism of this compound is also linked to the breakdown of branched-chain amino acids (BCAAs) and fatty acids, particularly under conditions of carbon starvation. the-innovation.orgnih.gov

Branched-Chain Amino Acids (BCAAs): The breakdown of BCAAs like valine, leucine, and isoleucine serves as an alternative energy source for plants. nih.govresearchgate.netnih.gov The catabolism of these amino acids produces intermediates that feed into the TCA cycle. kspbtjpb.org D-2-hydroxyglutarate dehydrogenase (D-2HGDH) expression is co-regulated with enzymes involved in BCAA degradation, suggesting a coordinated response to cellular energy demands. the-innovation.org

Fatty Acid Metabolism: During extended darkness or senescence, plants break down fatty acids through β-oxidation in peroxisomes to produce acetyl-CoA. oup.com This acetyl-CoA can then be used for energy production via the TCA cycle. oup.com The catabolism of D-2-hydroxyglutarate, by supplying α-ketoglutarate to the TCA cycle, supports the continued operation of this central pathway when fatty acids are being utilized as a primary fuel source. nih.gov

Metabolic Repair Mechanisms Involving L-2-Hydroxypentanedioate

General Biochemical Turnover and Metabolic Cycles

The interconversion between this compound and α-ketoglutarate (2-oxoglutarate) represents a critical node in plant metabolism, linking several major pathways. researchgate.netnih.govoup.com α-Ketoglutarate is a key intermediate in the TCA cycle and a precursor for the synthesis of glutamate and other amino acids. pnas.orgfrontiersin.org

The conversion of D- and L-2-hydroxypentanedioate to α-ketoglutarate is catalyzed by stereospecific dehydrogenases, D-2HGDH and L-2HGDH, respectively. researchgate.netnih.govwikipedia.org This reaction is effectively irreversible under physiological conditions and serves to channel carbon from lysine catabolism (via D-2-HG) or a metabolic side-product (L-2-HG) into central metabolism. nih.govoup.com

Conversely, the formation of this compound from α-ketoglutarate also occurs. L-2-hydroxyglutarate is produced by the side activity of mitochondrial malate dehydrogenase. oup.comfrontiersin.orgfrontiersin.org The neomorphic activity of mutant isocitrate dehydrogenase (IDH) enzymes to produce D-2-hydroxyglutarate from α-ketoglutarate, a hallmark of certain cancers, has also been documented, though its widespread significance in normal plant physiology is less clear. nih.govashpublications.org

This bidirectional link with α-ketoglutarate places this compound at a metabolic crossroads, influencing the flow of carbon and redox equivalents between amino acid catabolism, the TCA cycle, and cellular repair mechanisms. researchgate.netnih.govoup.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 2-HG |

| α-Ketoglutarate | 2-OG |

| Tricarboxylic Acid | TCA |

| L-2-Hydroxyglutarate | L-2HG |

| D-2-Hydroxyglutarate | D-2HG |

| 2-Oxoadipate | 2OA |

| Hydroxyglutarate Synthase | HglS |

| D-2-Hydroxyglutarate Dehydrogenase | D-2HGDH |

| Mitochondrial Malate Dehydrogenase | mMDH |

| L-2-Hydroxyglutarate Dehydrogenase | L-2HGDH |

| Electron Transfer Flavoprotein | ETF |

| Branched-Chain Amino Acids | BCAAs |

| Isocitrate Dehydrogenase | IDH |

| Acetyl-Coenzyme A | Acetyl-CoA |

| Ribulose-1,5-bisphosphate carboxylase/oxygenase | RuBisCO |

| 2-Phosphoglycolate | 2-PG |

| Serine hydroxymethyltransferase | SHMT |

| Isocitrate lyase | ICL |

| Malate synthase | MS |

| Valine | Val |

| Leucine | Leu |

| Isoleucine | Ile |

| Threonine | Thr |

| Glutamate | Glu |

| Glycine | Gly |

| Serine | Ser |

Energetic Coupling of this compound Reactions

The metabolic reactions involving this compound, also known as 2-hydroxyglutarate (2-HG), are intricately linked with cellular energy metabolism, primarily through the coupling with redox cofactors and the electron transport chain. The direction of these reactions, either biosynthetic or catabolic, dictates the net energy balance.

The catabolism of both D- and L-enantiomers of this compound to α-ketoglutarate (2-oxoglutarate) is an oxidative process that contributes to the cellular pool of reducing equivalents. In mammals and other organisms, the oxidation of D-2-hydroxypentanedioate is catalyzed by the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH). nih.govfrontiersin.org This enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor, which is reduced to FADH2 during the reaction. frontiersin.org The generated FADH2 can then be re-oxidized by the electron transport chain, contributing to ATP synthesis via oxidative phosphorylation. frontiersin.orgmdpi.comoup.com Specifically, electrons from the FADH2 cofactor of D2HGDH are passed to the ubiquinone pool of the respiratory chain via the electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETFQO). mdpi.comoup.com

Similarly, the oxidation of L-2-hydroxypentanedioate is catalyzed by L-2-hydroxyglutarate dehydrogenase (L2HGDH), which is also a FAD-dependent enzyme. portlandpress.compnas.org This enzyme is associated with the mitochondrial membrane and is thought to transfer its reducing equivalents to the respiratory chain, likely at the level of ubiquinone, thereby linking L-2-hydroxypentanedioate catabolism directly to cellular respiration. pnas.org

Conversely, the biosynthesis of this compound often consumes reducing power. The formation of L-2-hydroxypentanedioate can occur from α-ketoglutarate through the promiscuous activity of lactate (B86563) dehydrogenase (LDH) and malate dehydrogenase (MDH), reactions that typically consume NADH. portlandpress.comfrontiersin.org In certain bacteria, the production of D-2-hydroxypentanedioate from α-ketoglutarate is catalyzed by D-3-phosphoglycerate dehydrogenase (SerA) as part of the L-serine biosynthesis pathway. mdpi.com This reaction serves to regenerate NAD+ from NADH, which is necessary to drive the thermodynamically unfavorable dehydrogenation of 3-phosphoglycerate, the initial step in serine synthesis. mdpi.com This represents a critical energetic coupling where the synthesis of one metabolite (D-2-hydroxypentanedioate) facilitates the biosynthesis of another (L-serine). mdpi.com

The key enzymatic reactions and their energetic coupling are summarized in the table below.

| Reaction | Enzyme | Organism Domain | Cofactor | Energetic Consequence |

| D-2-Hydroxypentanedioate → α-Ketoglutarate | D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | Bacteria, Eukaryotes | FAD → FADH2 | Production of reducing equivalents for ATP synthesis. nih.govfrontiersin.orgmdpi.com |

| L-2-Hydroxypentanedioate → α-Ketoglutarate | L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | Eukaryotes | FAD → FADH2 | Production of reducing equivalents for ATP synthesis. portlandpress.compnas.org |

| α-Ketoglutarate → L-2-Hydroxypentanedioate | Lactate/Malate Dehydrogenase (LDH/MDH) | Eukaryotes | NADH → NAD+ | Consumption of reducing equivalents. portlandpress.com |

| α-Ketoglutarate → D-2-Hydroxypentanedioate | D-3-Phosphoglycerate Dehydrogenase (SerA) | Bacteria | NADH → NAD+ | Regeneration of NAD+ to drive L-serine biosynthesis. mdpi.com |

Regulation of Metabolic Fluxes Involving this compound

The metabolic pathways that produce and consume this compound are subject to tight regulation at both the enzyme and gene expression levels to maintain cellular homeostasis and respond to metabolic demands.

Allosteric Regulation: A primary example of allosteric control is observed in the L-serine biosynthesis pathway in bacteria like E. coli. The enzyme D-3-phosphoglycerate dehydrogenase (SerA), which can promiscuously produce D-2-hydroxypentanedioate, is allosterically inhibited by the end-product of the pathway, L-serine. mdpi.com This feedback inhibition ensures that the production of intermediates, including D-2-hydroxypentanedioate, is curtailed when serine levels are sufficient, thus preventing unnecessary metabolic flux. mdpi.com

Substrate and Product Concentration: The activity of the dehydrogenases that catabolize this compound is dependent on the concentrations of their substrates and products. For instance, studies on human D2HGDH have shown that the enzyme's turnover rate can be limited by the release of the product, α-ketoglutarate. researchgate.net The reversibility of the reaction also implies that high concentrations of α-ketoglutarate could potentially inhibit the net forward flux of D-2-hydroxypentanedioate oxidation. researchgate.net

Transcriptional Regulation: The expression of genes encoding enzymes in this compound pathways is regulated in response to developmental cues and environmental conditions. In the plant Arabidopsis thaliana, the expression of D2HGDH is observed to increase during developmental and dark-induced senescence. nih.gov This suggests an enhanced requirement for the catabolism of alternative respiratory substrates like lysine, which can be degraded to D-2-hydroxypentanedioate, under these conditions. nih.gov

Regulation by Hypoxia: In mammalian cells, the production of L-2-hydroxypentanedioate is known to increase under hypoxic (low oxygen) conditions. portlandpress.com This is linked to the increased activity of LDH and MDH under these circumstances. The accumulation of L-2-hydroxypentanedioate, in turn, can inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that target hypoxia-inducible factor (HIF1α) for degradation. portlandpress.com This leads to the stabilization of HIF1α, a key transcription factor that orchestrates the cellular response to hypoxia, representing a crucial regulatory feedback loop. portlandpress.com

Kinetic Parameters of Key Enzymes: The kinetic properties of the enzymes involved are fundamental to the regulation of metabolic flux. The Michaelis constant (K_m) indicates the substrate concentration at which the enzyme operates at half its maximum velocity, providing insight into how the enzyme will respond to changes in substrate levels.

Table of Kinetic Parameters for D-2-Hydroxyglutarate Dehydrogenases (D2HGDH)

| Enzyme Source | Substrate | K_m (µM) | V_max (µmol/min/mg) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Homo sapiens (hD2HGDH) | D-2-Hydroxypentanedioate | 120 | 2.29 | - | uniprot.org |

| Pantoea ananatis (D2HGDHPa) | D-2-Hydroxypentanedioate | 208 | - | 7.5 | mdpi.com |

Table of Kinetic Parameters for L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)

| Enzyme Source | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |

|---|

These regulatory mechanisms ensure that the synthesis and degradation of this compound are carefully balanced to meet the cell's energetic and biosynthetic needs while preventing the accumulation of this potentially influential metabolite. portlandpress.comnih.gov

Analytical Methodologies for 2 Hydroxypentanedioate Research

The accurate and sensitive quantification of 2-Hydroxypentanedioate, particularly its distinct D- and L-enantiomers, is crucial for research into its roles in various metabolic and pathological processes. A range of sophisticated analytical techniques, primarily centered around chromatography and mass spectrometry, have been developed to achieve this. These methods are designed to handle complex biological matrices and to differentiate between the structurally similar enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of this compound. This approach often requires a two-step derivatization process to make the non-volatile hydroxy acid amenable to gas chromatography. oup.com One common method involves butylation followed by acetylation. oup.com However, this can sometimes induce a small degree of racemization (5-7%), which is a critical consideration when accurate enantiomer ratios are needed. oup.com

To circumvent issues with derivatization-induced racemization, methods have been developed that use a chiral GC column to separate the achiral derivatives of D- and L-2-Hydroxypentanedioate. oup.comresearchgate.nettdl.org A simplified liquid-liquid extraction with ethyl acetate (B1210297) can be used for sample preparation, followed by derivatization, which can be accelerated using microwave irradiation. tdl.orgnih.gov GC-MS protocols have been successfully applied to quantify both enantiomers in homogenates of Drosophila melanogaster. nih.govspringernature.com These methods provide detailed, reproducible instructions for extraction and measurement, allowing for the easy separation and quantification of the D- and L-forms. nih.gov

A validated GC-MS method for quantifying total this compound in human serum has demonstrated high sensitivity and specificity for use in clinical laboratories. nih.gov This method features a rapid, 3-minute microwave-assisted derivatization and shows linearity over a wide dynamic range with a limit of quantification of 10 ng/mL. nih.gov

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Setting | Reference |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Inlet Temperature | 250 °C | nih.gov |

| Injection Volume | 1 µL (Split ratio 5:1) | nih.gov |

| Temperature Program | 95°C (1 min hold) -> 110°C (at 40°C/min, 2 min hold) -> 200°C (at 5°C/min) | nih.gov |

| Solvent Delay | 5 min | nih.gov |

| Selected Ion Monitoring (m/z) | 173 (2HG) and 176 (²H₃-2HG standard) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used tool for the quantification of this compound in various biological fluids, including cerebrospinal fluid, urine, and plasma. tandfonline.comnih.gov These methods are highly sensitive and specific, often employing stable isotope-labeled internal standards for accurate quantification in what is known as a stable isotope dilution multiple reaction monitoring (MRM) method. tandfonline.com LC-MS/MS is particularly valuable because it can often analyze the compound with minimal sample preparation, such as a simple protein precipitation step. nih.gov The technique has been fully optimized and validated for clinical research, demonstrating high accuracy and precision with low limits of detection and quantification. tandfonline.com

Distinguishing between the D- and L-enantiomers of this compound is critical, and several chiral separation strategies have been developed for LC-MS. sigmaaldrich.com These strategies generally fall into two categories: the use of a chiral stationary phase (chiral column) or the use of a chiral derivatizing agent. nih.gov

Chiral columns, such as those based on ristocetin (B1679390) A (e.g., Astec® CHIROBIOTIC® R), can directly separate the underivatized enantiomers. sigmaaldrich.comsigmaaldrich.com These columns operate effectively with polar ionic mobile phases that are compatible with electrospray ionization (ESI), enhancing sensitivity. Another approach involves using chiral mobile phase additives. For instance, a mobile phase containing copper(II) acetate and N,N-dimethyl-L-phenylalanine can form diastereomeric complexes with the this compound enantiomers, allowing them to be separated on a standard achiral octadecylsilyl (ODS) column. jst.go.jpresearchgate.net This method achieved a resolution of 1.93 within a 15-minute run time. jst.go.jpresearchgate.net

Chiral derivatization is a common strategy to separate enantiomers on a standard (achiral) column. nih.gov This involves reacting the this compound enantiomers with a chiral reagent to form diastereomers, which have different physical properties and can be separated chromatographically. nih.gov

One widely used reagent is diacetyl-L-tartaric anhydride (B1165640) (DATAN). oup.combiorxiv.orgnih.gov Derivatization with DATAN creates diastereomers that are easily separable on a C18 column. oup.com This method is robust, rapid (total runtime of 5 minutes), and shows minimal racemization (<1%) compared to some GC-MS derivatization techniques. oup.com It has been successfully used to measure D- and L-2-Hydroxypentanedioate in urine with inter- and intra-assay coefficients of variation (CVs) ranging from 3.4% to 6.2%. oup.comresearchgate.netresearchgate.net

Another chiral derivatizing agent is N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC). researchgate.netbiorxiv.org Derivatization with TSPC, followed by analysis on a phenyl C18 column, also provides high-resolution separation of the enantiomers. biorxiv.org For enhanced detection, especially with fluorescence-based methods, reagents like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) are used. researchgate.netrsc.org

Table 2: Comparison of Chiral Derivatization Reagents for LC-MS Analysis of this compound Enantiomers

| Derivatization Reagent | Abbreviation | Principle | Column Type | Key Advantages | Reference |

| Diacetyl-L-tartaric anhydride | DATAN | Forms diastereomers | Achiral C18 | Rapid separation, minimal racemization (<1%), robust | oup.comnih.gov |

| N-(p-toluenesulfonyl)-L-phenylalanyl chloride | TSPC | Forms diastereomers | BEH Phenyl C18 | High-resolution separation | researchgate.netbiorxiv.org |

| 4-nitro-7-piperazino-2,1,3-benzoxadiazole | NBD-PZ | Fluorescence derivatization | Achiral ODS (1D), Chiral (2D) | Enables fluorescence detection, high sensitivity | researchgate.netrsc.orgrsc.org |

On-line two-dimensional liquid chromatography (2D-LC) offers enhanced separation power for complex samples like biological fluids. rsc.orgrsc.orgchromatographyonline.com The heart-cutting 2D-LC technique is particularly useful for analyzing this compound enantiomers. rsc.orgrsc.orgrsc.org

In a typical setup, the sample is first run on an achiral column (e.g., ODS) in the first dimension. rsc.orgrsc.org This initial separation isolates the derivatized this compound (e.g., NBD-PZ-2-HG) from other endogenous compounds. rsc.orgrsc.orgucc.edu.co The fraction (the "heart-cut") containing the target analyte is then automatically transferred to a second, chiral column (e.g., CHIRALPAK IC) for the enantiomeric separation. rsc.orgrsc.org This automated process improves precision and accuracy compared to off-line methods. rsc.orgrsc.org A 2D-LC method using NBD-PZ derivatization and fluorescence detection successfully quantified D- and L-2-Hydroxypentanedioate in cancer cells with a resolution of 2.14 and a limit of quantification of 0.25 pmol per injection. rsc.orgrsc.org

Derivatization Techniques for Enhanced Resolution and Detection (e.g., Chiral Derivatization)

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, provides significant advantages for the analysis of this compound. biorxiv.orgnih.gov A major benefit of HRMS is its ability to overcome the lack of a UV-absorbing chromophore in the native molecule and to distinguish it from the abundance of other low molecular weight acids in biological samples like urine.

HRMS provides high mass accuracy, which allows for the confident identification of the compound based on its precise mass. biorxiv.orgnih.gov In some methods, quantification can be achieved using the high-resolution accurate mass capabilities of a QTOF-MS to monitor the quant ion (m/z 147.030 for 2HG) without needing tandem MS (MS/MS). biorxiv.org This approach, combined with derivatization using DATAN, has been developed into a robust, high-throughput assay with excellent precision (intra-day CV ≤ 8.0%, inter-day CV ≤ 6.3%) and accuracy (relative error ≤ 2.7%). biorxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in metabolomics, offering non-destructive and highly reproducible analysis of metabolites in biological samples. au.dkunl.edu It provides detailed structural information and allows for the quantification of various compounds, including this compound. unl.edunih.gov

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a fundamental tool for characterizing organic molecules by analyzing the hydrogen-1 nuclei. wikipedia.orgsavemyexams.com In metabolomic studies, ¹H-NMR provides a snapshot of the metabolic state of a biological sample. au.dk

Key aspects of ¹H-NMR include:

Chemical Shift : The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the chemical environment of the protons. savemyexams.combdu.ac.in Protons in different functional groups will have distinct chemical shifts. savemyexams.com

Signal Splitting (Spin-Spin Coupling) : The interaction between neighboring, non-equivalent protons leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). This provides information about the connectivity of atoms within a molecule. wikipedia.orgbdu.ac.in

Integration : The area under an NMR peak is proportional to the number of protons it represents, aiding in quantitative analysis. savemyexams.combdu.ac.in

For the analysis of this compound in complex mixtures like wine, ¹H-NMR can identify and quantify numerous compounds simultaneously. acs.org Automated platforms can analyze spectra at a rate of approximately 10 minutes per sample. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy and Isotopic Labeling

While the most abundant carbon isotope, ¹²C, is NMR-inactive, the ¹³C isotope (about 1.1% natural abundance) has a magnetic moment and can be detected by NMR. libretexts.orgchemguide.co.uk ¹³C-NMR spectroscopy is a powerful technique for determining the carbon framework of organic molecules. wikipedia.orgsavemyexams.com

Key Features of ¹³C-NMR:

Simplified Spectra : ¹³C-NMR spectra are often recorded with proton decoupling, which results in a single peak for each chemically non-equivalent carbon atom, simplifying spectral interpretation. wikipedia.orgsavemyexams.com

Chemical Shift Range : The chemical shifts in ¹³C-NMR span a much wider range (typically 0-220 ppm) compared to ¹H-NMR, providing better resolution of signals. libretexts.orgyoutube.com Carbonyl carbons, for instance, appear far downfield (170-220 ppm). libretexts.org

Isotopic Labeling : Synthesizing molecules with ¹³C enrichment at specific positions allows researchers to trace the metabolic fate of these labeled precursors through biosynthetic pathways. libretexts.orgnih.gov This has been instrumental in discovering new metabolic routes. libretexts.org The increased signal intensity of the labeled carbons in the ¹³C-NMR spectrum reveals their incorporation into the final product. libretexts.org

Isotope-editing capabilities of NMR, using nuclei like ¹³C, allow for the selection and analysis of specific molecules within complex mixtures, providing direct information about which atoms are present and their relative abundances. nih.gov

Advanced NMR Techniques for Structural Elucidation and Quantification

To overcome the challenge of signal overlap in complex one-dimensional (1D) spectra, various advanced two-dimensional (2D) NMR techniques are employed. nih.govnumberanalytics.com These methods provide correlations between different nuclei, offering a more comprehensive understanding of molecular structure. numberanalytics.com

Common 2D NMR Experiments:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically within three bonds, revealing the proton connectivity network. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with directly attached heteronuclei, such as ¹³C, showing one-bond C-H connections. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations between protons and heteronuclei, typically over two or three bonds, which is crucial for piecing together the molecular framework. numberanalytics.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and three-dimensional structure of molecules. ipb.pt

These advanced techniques are indispensable for the complete structural characterization of complex molecules and for differentiating between isomers. numberanalytics.commdpi.com High-resolution magic angle spinning (HRMAS) NMR is another advanced technique that offers high sensitivity and spectral resolution for analyzing intact biological tissue samples. nih.gov

Enzymatic Assays for Specific Enantiomer Detection and Activity Measurement

Enzymatic assays offer a highly specific method for detecting and quantifying the enantiomers of this compound (also known as 2-hydroxyglutarate, 2-HG). These assays rely on the stereospecificity of enzymes that catalyze the oxidation of either D-2-HG or L-2-HG.

For example, D-2-hydroxyglutarate dehydrogenase (D2HGDH) specifically catalyzes the degradation of D-2-HG. uni-regensburg.de The activity of this enzyme can be measured by monitoring the reduction of an electron acceptor like dichlorophenol indophenol (B113434) (DCIP) photometrically or by quantifying the product formation using methods like liquid chromatography-mass spectrometry (LC-MS/MS). uni-regensburg.demdpi.com

One study reported the development of an electrochemical biosensor using a specific D-2-hydroxyglutarate dehydrogenase from Ralstonia solanacearum (RsD2HGDH). mdpi.com This biosensor could detect D-2-HG in a range of 0.5 to 120 µM with a detection limit of 0.1 µM. mdpi.com The assay measured the current generated from the enzymatic reaction, which was proportional to the D-2-HG concentration. mdpi.com

The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can also be determined, providing insights into their efficiency and substrate affinity. For RsD2HGDH, the Km for D-2-HG was found to be 0.433 mM. mdpi.com

Bioluminescence and Other Spectroscopic Detection Methods

Bioluminescence-based assays provide a highly sensitive method for quantifying metabolites like D-2-hydroxypentanedioate in tissue samples. nih.gov One such technique involves a series of coupled enzymatic reactions that culminate in the production of light. nih.gov

The detection of D-2-HG via bioluminescence can be achieved through the following reaction cascade:

D-2-HG is converted to α-ketoglutarate by the specific enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), with the concomitant reduction of NAD⁺ to NADH. nih.gov

The generated NADH is then used by NADH:FMN-oxidoreductase to reduce FMN to FMNH₂. nih.gov

Finally, bacterial luciferase catalyzes the oxidation of FMNH₂ and a long-chain aldehyde, producing a light signal that is proportional to the initial amount of D-2-HG. nih.gov

This method allows for the quantitative imaging of D-2-HG in frozen tissue sections, with a detection range of 0–10 µmol/g tissue wet weight. nih.gov It complements other analytical methods and enables the spatial mapping of metabolic profiles within tissues. nih.gov

Other spectroscopic methods, such as fluorometry, have also been developed for D-2-HG analysis, often relying on similar enzymatic reactions where the production of NADH is coupled to a fluorescent signal. mdpi.com

Challenges in Stereoisomer Resolution and Quantification in Complex Biological Matrices

A significant analytical challenge in this compound research is the separation and accurate quantification of its stereoisomers, D-2-HG and L-2-HG, especially within complex biological samples like serum, urine, or tissue extracts. biorxiv.orgmdpi.com Standard chromatographic and mass spectrometric methods often cannot distinguish between these enantiomers due to their identical mass and similar physicochemical properties. biorxiv.orgnih.gov

To address this, chiral derivatization is a common strategy. biorxiv.orgmdpi.com This involves reacting the 2-HG enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric products have different physical properties and can be separated using standard non-chiral chromatography, such as reversed-phase liquid chromatography. biorxiv.orgmdpi.com

One such derivatizing agent is diacetyl-L-tartaric anhydride (DATAN). biorxiv.org Derivatization with DATAN allows for the baseline separation of D-2-HG and L-2-HG, enabling their individual quantification by high-resolution mass spectrometry. biorxiv.org A study using this method achieved a resolution (Rs) of 1.6 between the derivatized enantiomers. biorxiv.org

However, challenges remain:

Method Robustness : Derivatization reactions must be rapid, quantitative, and free from racemization to ensure accurate results. mdpi.com

Matrix Effects : The complex composition of biological samples can interfere with ionization in mass spectrometry, potentially affecting the accuracy of quantification. biorxiv.orgnih.gov Isotope-labeled internal standards are often used to correct for these effects. nih.gov

Sensitivity and Throughput : While effective, derivatization adds an extra step to sample preparation, which can impact throughput. Developing sensitive, high-throughput methods that can be applied to large clinical cohorts is an ongoing goal. biorxiv.org

Despite these hurdles, the development of robust LC-MS/MS methods with chiral derivatization has significantly advanced the ability to accurately measure D- and L-2-hydroxypentanedioate levels in various biological contexts, which is critical for understanding their distinct roles in health and disease. biorxiv.orgbiorxiv.org

Biochemical Roles and Regulatory Mechanisms in Cellular Models

Impact on α-Ketoglutarate-Dependent Dioxygenases in in vitro and Model Systems

2-Hydroxypentanedioate acts as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases. nih.govnih.gov These enzymes utilize α-KG as a co-substrate to catalyze various hydroxylation reactions critical for epigenetic regulation and other cellular processes. nih.gov The structural similarity between 2-HG and α-KG allows 2-HG to bind to the active site of these enzymes, thereby blocking their normal function. nih.govmedchemexpress.com

Both D-2-HG and L-2-HG have been shown to inhibit α-KG-dependent dioxygenases, though their potencies can vary. embopress.org Notably, D-2-HG, which accumulates in certain cancers with mutations in isocitrate dehydrogenase (IDH) enzymes, has been extensively studied for its inhibitory effects. nih.govembopress.org In vitro and cellular studies have demonstrated that elevated levels of D-2-HG can lead to the inhibition of histone demethylases (e.g., JMJD2A) and the TET family of 5-methylcytosine (B146107) (5mC) hydroxylases. nih.govnih.gov This inhibition results in widespread alterations in histone and DNA methylation patterns, which can drive oncogenesis by silencing tumor suppressor genes and impairing cellular differentiation. nih.govacs.org

The inhibitory concentration (IC50) of 2-HG for these enzymes varies. For instance, the R-enantiomer (D-2-HG) shows an IC50 of approximately 25 μM for the histone demethylase JMJD2A, while its effect on hypoxia-inducible factor (HIF) prolyl hydroxylase is significantly weaker, with an IC50 of over 5 mM. embopress.org To achieve significant inhibition of α-KG-dependent dioxygenases, a substantial molar excess of D-2-HG over α-KG is often required, with some studies indicating a need for a 100-fold excess. nih.govfrontiersin.org L-2-HG has also been shown to inhibit these dioxygenases, in some cases more potently than D-2-HG. nih.gov

Table 1: Impact of this compound on α-Ketoglutarate-Dependent Dioxygenases

| Enzyme Family | Specific Enzyme(s) | Effect of 2-HG | Consequence in Cellular Models |

|---|---|---|---|

| Histone Demethylases | JMJD2A, KDM7A | Competitive Inhibition nih.govnih.govembopress.org | Increased histone methylation, altered gene expression nih.govnih.gov |

| TET Family of 5mC Hydroxylases | TET hydroxylases | Competitive Inhibition nih.govnih.gov | Decreased 5-hydroxymethylcytosine (B124674) (5hmC) levels, DNA hypermethylation nih.gov |

| HIF Prolyl Hydroxylases | PHD/EGLN enzymes | Weak Inhibition nih.govembopress.org | Potential stabilization of HIF-1α portlandpress.comnih.gov |

| Collagen Hydroxylases | Not specified | Inhibition nih.gov | Perturbation of collagen maturation and basement membrane function nih.gov |

Redox Homeostasis and NADPH Balance in Cellular Metabolism Studies

The production and metabolism of this compound are intricately linked to the cellular redox state, particularly the balance of NADPH. portlandpress.comfrontiersin.org The synthesis of D-2-HG by mutant IDH1 and IDH2 enzymes is a notable example of this connection. Wild-type IDH enzymes produce NADPH by converting isocitrate to α-ketoglutarate. portlandpress.com However, cancer-associated mutations in IDH1 and IDH2 confer a neomorphic activity, causing the enzymes to consume NADPH to reduce α-KG to D-2-HG. portlandpress.comresearchgate.net

This consumption of NADPH for D-2-HG synthesis can significantly disrupt cellular redox homeostasis. researchgate.netnih.gov The decreased NADPH/NADP+ ratio in cells with mutant IDH impairs their ability to buffer oxidative stress, as NADPH is essential for regenerating the antioxidant glutathione (B108866) (GSH). portlandpress.comfrontiersin.org Consequently, these cells exhibit increased sensitivity to oxidative stressors like ionizing radiation or hydrogen peroxide. frontiersin.orgnih.gov To compensate for the NADPH deficit imposed by D-2-HG production, cells may increase flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of cytosolic NADPH. researchgate.netnih.gov

Furthermore, the metabolism of L-2-HG is also connected to redox balance. The breakdown of L-2-HG is carried out by L-2-hydroxyglutarate dehydrogenase (L2HGDH) in the mitochondria. frontiersin.org Studies have shown that the metabolism of L-2-HG is involved in maintaining mitochondrial redox balance. frontiersin.org

Table 2: this compound and its Influence on Redox Homeostasis

| Process | Key Molecules Involved | Impact of this compound |

|---|---|---|

| D-2-HG Synthesis (by mutant IDH) | Mutant IDH1/IDH2, NADPH, α-KG | Consumption of NADPH, leading to a decreased NADPH/NADP+ ratio portlandpress.comresearchgate.net |

| Oxidative Stress Response | NADPH, Glutathione (GSH) | Increased sensitivity to oxidative stress due to NADPH depletion frontiersin.orgnih.gov |

| Pentose Phosphate Pathway (PPP) | Glucose-6-phosphate, NADPH | Increased flux to compensate for NADPH consumed by D-2-HG synthesis researchgate.netnih.gov |

| L-2-HG Metabolism | L2HGDH, Mitochondria | Implicated in maintaining mitochondrial redox balance frontiersin.org |

Influence on Hypoxia-Related Metabolic Adaptations in Research Models

Hypoxia, or low oxygen availability, is a common feature of the tumor microenvironment that necessitates significant metabolic reprogramming for cell survival. mdpi.complos.org this compound, particularly the L-enantiomer, has emerged as a key player in these adaptations. portlandpress.comacs.org Under hypoxic conditions, the production of L-2-HG is enhanced through the promiscuous activity of enzymes like lactate (B86563) dehydrogenase A (LDHA) and malate (B86768) dehydrogenase (MDH). portlandpress.comaacrjournals.org

The accumulation of L-2-HG in response to hypoxia is considered a physiological adaptation. aacrjournals.org It can inhibit α-KG-dependent dioxygenases, including the HIF prolyl hydroxylases (PHDs) that are responsible for the degradation of the hypoxia-inducible factor 1α (HIF-1α). portlandpress.comnih.gov Inhibition of PHDs leads to the stabilization of HIF-1α, a master transcriptional regulator that orchestrates the cellular response to hypoxia by upregulating genes involved in glycolysis, angiogenesis, and other adaptive processes. portlandpress.commdpi.com

Research in various cell models, including glioblastoma cells, has shown a significant increase in 2-HG levels under hypoxic conditions. plos.org This hypoxia-induced accumulation of L-2-HG has been shown to be independent of HIF activation in some contexts and may represent a fundamental hypoxia response mechanism. mdpi.com The elevated L-2-HG levels can inhibit electron transport and glycolysis, thereby helping to mitigate the adverse effects of mitochondrial reductive stress that occurs during hypoxia. nih.gov

Genetic and Allosteric Regulation of this compound-Metabolizing Enzymes

The cellular levels of this compound are tightly controlled by the activity of its synthesizing and degrading enzymes, which are subject to both genetic and allosteric regulation.

Gain-of-function mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and IDH2 are a primary genetic mechanism leading to the accumulation of D-2-HG. portlandpress.comorpha.net These mutations, often occurring at specific arginine residues in the enzyme's active site, alter its catalytic activity from producing α-KG to synthesizing D-2-HG. embopress.orgacs.org Conversely, loss-of-function mutations in the genes for D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH) lead to the inherited metabolic disorders D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, respectively, characterized by high levels of the corresponding 2-HG enantiomer. orpha.netmedlineplus.gov

Allosteric regulation also plays a crucial role. For instance, human cytosolic malate dehydrogenase (hMDH1), which can promiscuously produce L-2-HG, is known to be allosterically regulated. portlandpress.com The activity of some metabolic enzymes can be modulated by the binding of molecules to sites other than the active site, thereby altering their catalytic efficiency. researchgate.net While specific allosteric regulators of 2-HG metabolizing enzymes are still being fully elucidated, the principle of allosteric control is a key mechanism in metabolic networks. oup.com For example, citrate (B86180) can act as an allosteric inhibitor of mitochondrial malate dehydrogenase. portlandpress.com

Transport Mechanisms of this compound Across Cellular Compartments

The movement of this compound across cellular and subcellular membranes is essential for its metabolic functions and signaling roles. As a dicarboxylic acid, 2-HG requires specific transport proteins to cross lipid bilayers. frontiersin.org